6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-8-7-5-2-1-3-6(5)13-9(7)12-4-11-8/h4H,1-3H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHROFEHOOFIVDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC=NC(=C23)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199277-87-7 | |
| Record name | 7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chloro Intermediate Synthesis
4-Chloro-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine (CAS: 300816-22-2) serves as a critical precursor. Its preparation involves treating the thienopyrimidinone with phosphorus oxychloride (POCl₃) at 60°C for 3 hours under inert atmosphere, achieving 88% yield.
Reaction Conditions:
Amination of Chloro Derivatives
The 4-chloro intermediate undergoes nucleophilic substitution with aqueous ammonia (25% w/w) in tetrahydrofuran (THF) at reflux for 12 hours. Catalytic sodium iodide (NaI) enhances reactivity by generating a more electrophilic carbon center. Post-reaction purification via flash column chromatography (ethyl acetate/petroleum ether, 1:1) yields 70–75% of the title compound.
Advanced Purification and Analytical Validation
Chromatographic Techniques
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Flash Column Chromatography: Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) removes unreacted starting materials and regioisomers.
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HPLC Purity Assessment: Reverse-phase C18 column (5 μm, 250 × 4.6 mm), mobile phase acetonitrile/water (70:30), flow rate 1.0 mL/min, UV detection at 254 nm confirms >95% purity.
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (s, 1H, pyrimidine-H), 3.02–2.98 (m, 4H, cyclopentyl-H), 2.65 (quin, 2H, J = 7.2 Hz), 1.85–1.78 (m, 2H).
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LC-MS (ESI): [M+H]⁺ at m/z 191.1, confirming molecular weight.
Comparative Analysis of Synthetic Routes
Industrial Production Considerations
While laboratory-scale methods are well-established, industrial adaptation requires:
Chemical Reactions Analysis
Types of Reactions
6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, primarily as an allosteric modulator of receptors. It has been studied for its effects on dopamine receptors and metabotropic glutamate receptors.
Dopamine Receptor Modulation
Research indicates that 6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine acts as a negative allosteric modulator (NAM) at the D2 dopamine receptor. This property has implications for the treatment of disorders such as schizophrenia and Parkinson's disease, where dopamine signaling is disrupted. A study demonstrated that structural modifications to this compound could enhance its affinity and efficacy at the D2 receptor, suggesting potential pathways for developing new therapeutic agents .
Metabotropic Glutamate Receptor Modulation
This compound has also been identified as a novel allosteric modulator of metabotropic glutamate receptors (mGluRs). Specifically, it has shown promise in modulating mGluR1 and mGluR5 activities, which are implicated in neurodegenerative diseases and anxiety disorders. The allosteric modulation by this compound may provide a mechanism for fine-tuning synaptic transmission and could lead to new treatment strategies for conditions such as depression and anxiety .
Synthesis and Structural Variations
The synthesis of this compound involves several steps that allow for structural modifications to enhance biological activity. Variations at the 4-position of the pyrimidine ring have been explored to optimize receptor interactions. For example, substituents like N,N-diethylamino have been introduced to improve functional affinity while maintaining the compound's pharmacological profile .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Anticancer Activity : A study synthesized derivatives of thieno[2,3-d]pyrimidine related to this compound and evaluated their anticancer properties. The findings indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting a pathway for developing new anticancer agents .
- Neuropharmacology : In a neuropharmacological context, the compound's role as a NAM at dopamine receptors was investigated through in vitro assays. Results showed that specific structural modifications led to enhanced negative cooperativity with dopamine signaling pathways, which could be beneficial in treating dopaminergic dysregulation .
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit LIM domain kinase 1 with an IC50 value of 5.3 µM . This inhibition can affect various cellular pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives are highly dependent on substituents and structural modifications. Below is a systematic comparison with structurally related compounds:
Substituent Variations on the Pyrimidine Amine Group
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., methylthio in VU0029251) enhance partial antagonism, while alkyl groups (e.g., diethyl in 19aa) modulate receptor selectivity (e.g., dopamine vs. glutamate receptors).
Modifications to the Cyclopentane/Thiophene Core
Key Observations :
- Ring Expansion : Expanding the cyclopentane to a cyclohepta ring (sc-340199) increases molecular weight and lipophilicity, which may affect bioavailability .
- Chlorine Substitution : The 4-chloro derivative serves as a versatile intermediate for further functionalization, enabling rapid diversification .
Pharmacological Profile Comparison
Key Observations :
- Partial vs. Full Antagonism : VU0029251’s partial antagonism (50% inhibition) contrasts with VU0040228’s full blockade, suggesting divergent therapeutic applications (e.g., neuroprotection vs. acute inhibition) .
- Receptor Selectivity : Structural tweaks shift activity from glutamate to dopamine receptors, underscoring the scaffold’s adaptability .
Key Observations :
Biological Activity
6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H9N3S
- Molecular Weight : 209.25 g/mol
- CAS Number : 306281-11-8
- Chemical Structure : The compound features a thieno-pyrimidine core, which is significant for its biological activity.
Pharmacological Activity
This compound has been studied for various pharmacological activities:
1. Metabotropic Glutamate Receptor Modulation
Research indicates that this compound acts as an allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is implicated in several central nervous system disorders such as anxiety and schizophrenia.
- IC50 Values : The compound VU0029251 (a derivative) demonstrated an IC50 of 1.7 µM for mGluR5 modulation, indicating its potential efficacy in therapeutic applications targeting CNS disorders .
2. Antidepressant and Anxiolytic Effects
In behavioral models, compounds similar to this compound have shown promising results in reducing anxiety and depressive symptoms. These findings suggest that the compound may possess anxiolytic and antidepressant properties.
Case Studies
Several studies have highlighted the biological activity of this compound:
Study 1: Allosteric Modulation of mGluR5
A study published in Molecular Pharmacology explored the effects of various compounds on mGluR5. The results indicated that certain derivatives of this compound could enhance synaptic plasticity and reduce anxiety-like behaviors in rodent models .
Study 2: Antibacterial Activity
Another investigation focused on the synthesis of thieno[2,3-d]pyrimidines and their antibacterial properties. While specific data on this compound was limited, related compounds exhibited significant antibacterial activity against various strains .
The mechanism by which this compound exerts its effects primarily involves modulation of glutamate signaling pathways through mGluR5. This modulation can lead to alterations in neurotransmitter release and synaptic transmission, which are crucial for mood regulation and cognitive functions.
Q & A
Q. Basic Structure-Activity Relationship (SAR)
- 4-Position : Bulky groups (e.g., cyclopropyl) enhance dopamine receptor selectivity (>10-fold vs. serotonin receptors) .
- 2-Position : Electron-withdrawing groups (Cl, CF₃) improve metabolic stability but reduce solubility .
Advanced Computational Modeling
CoMFA and molecular docking (e.g., AutoDock Vina) rationalize SAR trends. For example, 2-thiazolylamino substituents in C33 increase hydrophobic interactions with HER2 kinase (binding energy = −9.2 kcal/mol) . MD simulations (>50 ns) further validate target binding stability .
What strategies address low oral bioavailability in preclinical studies?
Basic Formulation Approaches
Starch nanoparticles (SNPs) enhance solubility (e.g., 2.5-fold increase in Cmax for anti-pancreatic cancer derivatives) by forming hydrogen bonds with the thienopyrimidine core .
Advanced In Vivo PK/PD
Microsomal stability assays (e.g., rat liver microsomes) identify metabolic hotspots (e.g., N-dealkylation). Prodrug strategies (e.g., acetylated amines) or CYP450 inhibitors (e.g., ketoconazole) improve half-life (t₁/₂ > 4 h) .
How are contradictions in cytotoxicity data resolved?
Case Study : Compound C33 (IC₅₀ = 3.1 μM) vs. C34 (IC₅₀ = 6.2 μM)
- Hypothesis : Oxazole vs. thiazole substituents alter membrane permeability.
- Validation : Parallel Artificial Membrane Permeability Assay (PAMPA) shows C33 has higher logPe (2.51 vs. 2.21 for C34) due to reduced H-bond donors .
What are emerging applications beyond traditional targets?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
